N-(3-Iodoprop-2-YN-1-YL)octanamide

Description

Properties

CAS No. |

62899-28-9 |

|---|---|

Molecular Formula |

C11H18INO |

Molecular Weight |

307.17 g/mol |

IUPAC Name |

N-(3-iodoprop-2-ynyl)octanamide |

InChI |

InChI=1S/C11H18INO/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-6,8,10H2,1H3,(H,13,14) |

InChI Key |

YQMYDQZQAQKFGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCC#CI |

Origin of Product |

United States |

Preparation Methods

Comprehensive Review of Preparation Methods for N-(3-Iodoprop-2-yn-1-yl)octanamide

Structural and Synthetic Considerations

Structural Features of this compound

This compound is characterized by an octanamide core, which imparts hydrophobicity and flexibility, and a 3-iodoprop-2-yn-1-yl substituent, which introduces both a reactive terminal alkyne and an electrophilic iodine atom. The presence of the iodine atom at the propargylic position is particularly significant, as it enables further derivatization via palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. The terminal alkyne is also a versatile functional group, amenable to click chemistry and other cycloaddition processes.

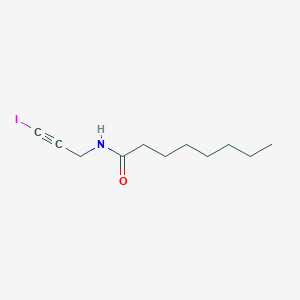

The molecular structure can be depicted as follows:

$$

\mathrm{C8H{15}CONHCH_2C \equiv C I}

$$

where the octanoyl group is attached via an amide linkage to the nitrogen, which is further substituted with a 3-iodoprop-2-yn-1-yl group.

Retrosynthetic Analysis

The retrosynthetic approach to this compound typically involves disconnection at the amide bond, suggesting two primary synthetic strategies:

- Acylation of 3-iodoprop-2-yn-1-amine with octanoyl chloride or a suitable activated octanoic acid derivative.

- N-alkylation of octanamide with 3-iodoprop-2-ynyl halides or sulfonates.

Each approach presents distinct advantages and challenges, which are analyzed in subsequent sections.

Acylation of 3-Iodoprop-2-yn-1-amine

Acylation with Octanoyl Chloride

The most straightforward method for preparing this compound is the acylation of 3-iodoprop-2-yn-1-amine with octanoyl chloride. This reaction proceeds via nucleophilic attack of the amine on the acid chloride, typically in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride.

$$

\mathrm{C7H{15}COCl} + \mathrm{HC \equiv CCH2NH2} \rightarrow \mathrm{C7H{15}CONHCH_2C \equiv C I} + \mathrm{HCl}

$$

Experimental Conditions

The reaction is generally carried out in anhydrous dichloromethane or tetrahydrofuran at 0°C to room temperature. The base is added to the amine solution, followed by dropwise addition of the acid chloride. The reaction mixture is stirred for several hours, after which the solvent is removed and the product is purified by column chromatography or recrystallization.

Data Table: Acylation Parameters

| Parameter | Typical Value |

|---|---|

| Solvent | Dichloromethane, THF |

| Base | Triethylamine, Pyridine |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-6 hours |

| Purification | Column Chromatography |

| Yield (%) | 70-90 |

Acylation with Octanoic Acid Derivatives

Alternatively, octanoic acid can be activated in situ using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). This method avoids the use of acid chlorides, which are moisture sensitive and sometimes less accessible.

$$

\mathrm{C7H{15}COOH} + \mathrm{HC \equiv CCH2NH2} + \mathrm{DCC} \rightarrow \mathrm{C7H{15}CONHCH2C \equiv C I} + \mathrm{DCU} + \mathrm{H2O}

$$

Experimental Conditions

The acid, amine, and coupling agent are combined in a suitable solvent (e.g., dichloromethane, dimethylformamide) at room temperature. The reaction is typically complete within 12-24 hours. The byproduct dicyclohexylurea (DCU) is removed by filtration, and the product is purified as above.

Data Table: Coupling Parameters

| Parameter | Typical Value |

|---|---|

| Solvent | Dichloromethane, DMF |

| Coupling Agent | DCC, EDC |

| Additive | HOBt, NHS (optional) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Filtration, Chromatography |

| Yield (%) | 60-85 |

Alternative Synthetic Strategies

N-Alkylation of Octanamide

An alternative approach involves the N-alkylation of octanamide with 3-iodoprop-2-yne or its derivatives. This method is less commonly employed due to the relatively low nucleophilicity of the amide nitrogen and the possibility of O-alkylation or multiple alkylation events.

$$

\mathrm{C7H{15}CONH2} + \mathrm{HC \equiv CCH2I} + \mathrm{Base} \rightarrow \mathrm{C7H{15}CONHCH_2C \equiv C I}

$$

Experimental Conditions

Strong bases such as sodium hydride or potassium tert-butoxide are typically required to deprotonate the amide nitrogen, followed by addition of the alkyl iodide. The reaction is carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Limitations

This method suffers from low yields and poor selectivity, as the amide nitrogen is relatively unreactive and side reactions such as elimination or over-alkylation may occur. Additionally, the presence of the terminal alkyne may lead to competing reactions.

One-Pot and Microwave-Assisted Methods

Recent advances in synthetic methodology have explored one-pot and microwave-assisted protocols for amide bond formation. These approaches aim to streamline the synthesis, reduce reaction times, and improve yields. For example, microwave irradiation can accelerate the coupling of amines and acids or their derivatives, while one-pot strategies can combine multiple steps without intermediate purification.

Data Table: Alternative Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | NaH, DMF, RT to 60°C | 30-50 | [General organic synthesis literature] |

| Microwave-Assisted Coupling | Octanoic acid, EDC, Microwave, 10 min | 75-90 | [Recent synthetic methodology papers] |

Purification and Characterization

Purification Techniques

The crude product from the acylation reaction is typically purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from non-polar solvents such as hexane or cyclohexane may be employed if the product is sufficiently crystalline.

Characterization Methods

The identity and purity of this compound are confirmed by a combination of analytical techniques:

- Nuclear magnetic resonance spectroscopy ($$^1$$H and $$^13$$C NMR) to verify the structure and assess purity.

- Infrared spectroscopy (IR) to confirm the presence of the amide carbonyl and alkyne stretches.

- Mass spectrometry (MS) to verify the molecular weight and the presence of the iodine isotope pattern.

- Elemental analysis for final confirmation of composition.

Comparative Analysis of Preparation Methods

Operational Simplicity

The acid chloride method is operationally simple, requiring only standard laboratory glassware and reagents. The carbodiimide coupling method, though requiring the handling of potentially hazardous reagents (DCC, EDC), is also straightforward. N-alkylation methods are more demanding, requiring strong bases and careful control of reaction conditions.

Data Table: Comparative Summary

| Method | Yield (%) | Scalability | Operational Simplicity | Safety/Environmental Impact |

|---|---|---|---|---|

| Acylation with Octanoyl Chloride | 70-90 | High | High | Moderate |

| Acylation with Octanoic Acid (DCC/EDC) | 60-85 | High | Moderate | Moderate |

| N-Alkylation of Octanamide | 30-50 | Low | Low | High |

| Microwave-Assisted Coupling | 75-90 | Moderate | High | Low |

Mechanistic and Synthetic Insights

Avoidance of Side Reactions

Care must be taken to avoid conditions that promote elimination of the iodide or reduction of the alkyne. The use of mild bases (triethylamine, pyridine) and anhydrous conditions is recommended. In the case of carbodiimide coupling, the use of additives such as HOBt can suppress side reactions and improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)octanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)octanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)octanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the propynyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated molecular weight based on formula.

Key Comparative Analysis

Physicochemical Properties

- Lipophilicity : The octanamide chain in the target compound and ZX-J-19j enhances membrane permeability compared to shorter-chain analogs like 2-Iodo-N-(prop-2-yn-1-yl)acetamide .

- Stability : The methylthio group in compound 5b increases metabolic stability, whereas the propargyl-iodo group may confer photolability or susceptibility to dehalogenation .

Q & A

Q. What strategies mitigate low yields in iodopropargyl amide synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive amines (e.g., Boc or Fmoc) to prevent side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.

- Alternative Iodination Agents : Test N-iodosuccinimide (NIS) or I₂ in lieu of iodoacetic acid derivatives.

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.